molecular formula C19H20N4O3S B2461349 (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 1259233-37-8

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B2461349
CAS No.: 1259233-37-8
M. Wt: 384.45
InChI Key: XMKAUAMWTYKJHR-UHFFFAOYSA-N
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Description

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic small molecule featuring a thiazole core conjugated with a cyanoacrylamide moiety. This structure is of significant interest in modern medicinal chemistry and drug discovery research. The thiazole ring is a privileged scaffold in anticancer agent development , and its incorporation into molecules can enhance the ability to interact with biological targets . The presence of the (Z)-configured cyanoacrylamide group is a key structural feature seen in other bioactive molecules and can be critical for a compound's pharmacological profile . This specific molecular architecture suggests potential for researchers to explore its activity against various cancer cell lines, as similar thiazole-conjugated derivatives have demonstrated moderate to good cytotoxicity . This product is intended for research applications only, including but not limited to: in vitro biological screening, hit-to-lead optimization campaigns, and investigation of mechanisms of action. It is supplied with comprehensive analytical data to ensure identity and purity. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-23(13(3)24)19-21-15(12-27-19)10-14(11-20)18(25)22-16-8-6-7-9-17(16)26-5-2/h6-10,12H,4-5H2,1-3H3,(H,22,25)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKAUAMWTYKJHR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC=C2OCC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2OCC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its potential pharmacological effects and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of thiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of functional groups such as the acetylamino and cyano groups in this compound enhances its potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that compounds with thiazole rings exhibit IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AA549 (lung adenocarcinoma)5.0
Compound BHeLa (cervical cancer)3.8
This compoundMCF7 (breast cancer)4.5

These results suggest that the thiazole moiety contributes significantly to the anticancer activity by inducing apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 protein, which is crucial for cell survival .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, it was found that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antitumor Efficacy : A study conducted by Evren et al. (2019) investigated the cytotoxic effects of various thiazole derivatives on NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications within the thiazole ring enhanced selectivity and potency against these cell lines .
  • Antimicrobial Screening : Another research effort focused on the synthesis and evaluation of thiazole derivatives against pathogenic bacteria. The findings demonstrated that modifications in the side chains significantly impacted antimicrobial effectiveness, suggesting potential pathways for drug development targeting resistant bacterial strains .

Scientific Research Applications

The biological activity of (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide can be attributed to its structural components. The thiazole ring and functional groups like acetylamino and cyano enhance its potential interactions with biological targets.

Pharmacological Applications

  • Antitumor Activity
    A study by Evren et al. (2019) assessed the cytotoxic effects of various thiazole derivatives, including this compound, on NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that specific structural modifications within the thiazole ring enhanced selectivity and potency against these cell lines, suggesting its potential as an antitumor agent.
  • Antimicrobial Properties
    Research has shown that thiazole derivatives exhibit antimicrobial activity. A synthesis and evaluation study indicated that modifications in the side chains of thiazole compounds significantly impacted their effectiveness against pathogenic bacteria. This suggests potential pathways for developing new antibiotics targeting resistant strains.

Case Studies

Study ReferenceFocus AreaFindings
Evren et al. (2019)Antitumor EfficacyDemonstrated enhanced cytotoxicity against A549 cells with specific structural modifications.
Antimicrobial ScreeningAntimicrobial ActivityConfirmed that structural variations influence antimicrobial effectiveness against resistant bacteria.

Comparison with Similar Compounds

Structural Analogs with Thiazole-Acrylamide Backbones

Compound A: (Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide

  • Key Differences: Substituents on the thiazole ring: Compound A lacks the acetyl(ethyl)amino group, instead having a dimethylamino-phenyl group. Side chain: Features a thienyl-acrylamide group vs. the cyano and ethoxyphenyl groups in the target compound.
  • Implications: The dimethylamino group in Compound A likely enhances solubility, while the acetyl(ethyl)amino group in the target compound may introduce steric hindrance and alter hydrogen-bonding patterns .

Compound B: Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate

  • Key Differences: Functional groups: Compound B has a methoxyimino and ester group, whereas the target compound features cyano, acetyl(ethyl)amino, and ethoxyphenyl groups.
  • Implications: The methoxyimino group in Compound B is critical for cephalosporin derivatization, while the cyano group in the target compound may favor different pharmaceutical applications, such as kinase inhibition .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Inferred Properties
Compound Thiazole Substituent Side Chain Features Key Inferred Properties
Target Compound 2-Acetyl(ethyl)amino Cyano, N-(2-ethoxyphenyl) High electrophilicity, moderate solubility
Compound A 4-Dimethylaminophenyl Thienyl-acrylamide Enhanced solubility, π-π stacking
Compound B 2-Amino, methoxyimino Ethoxyacetate Crystallinity, antibiotic intermediate
  • Hydrogen-Bonding Patterns: The target compound’s amide NH and ethoxy oxygen can act as hydrogen bond donors/acceptors, favoring layered crystal packing similar to Compound B’s methoxyimino-mediated networks . In contrast, Compound A’s thienyl group may promote sulfur-mediated van der Waals interactions, reducing reliance on hydrogen bonds .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Knoevenagel condensation for forming the α,β-unsaturated cyano group and coupling reactions to introduce the thiazole and ethoxyphenyl moieties. Critical parameters include:

  • Temperature : Reactions involving nitrile groups (e.g., cyano) often require controlled temperatures (e.g., 0–5°C for intermediates) to prevent side reactions.
  • Solvent Choice : Polar aprotic solvents like DMF or THF are preferred for amide bond formation, while dichloromethane may be used for purification steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) to enhance reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is essential to track reaction progress. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the α,β-unsaturated cyano group?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are critical. For the Z-isomer, spatial proximity between the cyano group and adjacent aromatic protons (e.g., thiazole ring protons) will show distinct NOE correlations. X-ray crystallography can provide definitive confirmation, as seen in structurally similar compounds like ethyl (2Z)-3-amino-2-cyano-3-phenylprop-2-enoate .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., amide protons at δ 10–12 ppm).
  • IR Spectroscopy : Detect functional groups like cyano (~2200 cm⁻¹), amide (~1650 cm⁻¹), and acetyl (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in cytotoxicity assays)?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. To address this:

  • Standardized Assays : Use established cell lines (e.g., HeLa, MCF-7) with controls for viability (e.g., MTT assays).
  • Batch Consistency : Ensure purity >98% via HPLC and confirm absence of residual solvents (e.g., DMSO) that may interfere .
  • Dose-Response Curves : Perform triplicate experiments with gradient concentrations (e.g., 0.1–100 µM) to validate reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace ethoxy with methoxy or halogen groups) to assess impact on activity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or tubulin. For example, the thiazole ring may act as a hydrogen-bond acceptor in ATP-binding pockets .
  • Pharmacophore Mapping : Identify critical moieties (e.g., cyano group for electrophilic reactivity, acetyl-ethylamino for solubility) .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., Cremophor EL) or cyclodextrin inclusion complexes to enhance bioavailability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that improve solubility and are cleaved in vivo .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Stability studies should be conducted under controlled pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma). For example:

  • Acidic Conditions : The cyano group may hydrolyze to carboxylic acid, while the thiazole ring remains intact.
  • Basic Conditions : Amide bonds may undergo hydrolysis, requiring LC-MS to identify degradation products .

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